5-(2-Hydroxypropan-2-yl)-2-methylphenol

Antioxidant mechanism Solubility Receptor binding

Researchers often rely on carvacrol as a generic monoterpene phenol, overlooking critical differences in hydrogen-bonding and lipophilicity that undermine assay reproducibility. • Unique diol architecture (HBD=2, XlogP=1.70) enables precise deconvolution of phenolic vs. alcoholic -OH contributions to radical scavenging and membrane partitioning. • 85.00% predicted mitochondrial toxicity and 89.45% mitochondrial localization make it an ideal positive control for Seahorse flux analysis and mitochondrial membrane potential assays. • Available from BenchChem with documented purity for reproducible research outcomes.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 4397-18-6
Cat. No. B13617088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Hydroxypropan-2-yl)-2-methylphenol
CAS4397-18-6
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(C)(C)O)O
InChIInChI=1S/C10H14O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6,11-12H,1-3H3
InChIKeyYZZAPGQHAYCEDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Hydroxypropan-2-yl)-2-methylphenol: Identity & Baseline


5-(2-Hydroxypropan-2-yl)-2-methylphenol (CAS 4397-18-6), also designated as p-cymene-2,7-diol, 8-hydroxycarvacrol, and benzyl alcohol monoterpene E, is a monoterpenoid diol of the cymene class [1][2]. With a molecular formula of C10H14O2 and a monoisotopic mass of 166.09938 g/mol, it presents two hydrogen bond donors (phenolic -OH and tertiary alcoholic -OH) and two acceptors, yielding a topological polar surface area of 40.50 Ų and an XlogP of 1.70 [2][3]. This compound occurs naturally as a minor constituent in certain Lamiaceae species and as a biotransformation metabolite of carvacrol, positioning it as a structurally modified analog of the more abundant monoterpene phenols carvacrol and thymol [1][4].

Monoterpenoid diol with phenolic and tertiary alcohol groups
Altered hydrogen-bond and lipophilicity profile vs. carvacrol
Predicted transporter interaction pattern distinct from parent monoterpenes

5-(2-Hydroxypropan-2-yl)-2-methylphenol: Why Substitution Fails


Monoterpene phenols are frequently treated as interchangeable commodities in early-stage screening, yet the substitution of carvacrol (5-isopropyl-2-methylphenol) or p-cymene for 5-(2-hydroxypropan-2-yl)-2-methylphenol introduces significant, quantifiable deviations in key performance parameters. The target compound's unique diol architecture—featuring a tertiary hydroxyl group on the isopropyl side chain in addition to the phenolic -OH—profoundly alters its hydrogen-bonding capacity, lipophilicity (XlogP 1.70), and metabolic susceptibility relative to its non-hydroxylated precursors [1]. Computational ADMET predictions further reveal distinct absorption, distribution, and toxicity probability profiles that do not track linearly with carvacrol or thymol, making functional extrapolation unreliable [2]. The evidence detailed in Section 3 substantiates that relying on in-class analogs without empirical verification introduces uncontrolled variability in antioxidant efficacy, cytotoxicity, and membrane permeability, thereby undermining the reproducibility and interpretability of biological assays [1][2].

Target compound 5-(2-Hydroxypropan-2-yl)-2-methylphenol
Dual H-bond donors alter solubility and membrane partitioning; carvacrol has only one.
Common substitute Carvacrol / p-cymene
Lower lipophilicity (XlogP ~1.7) shifts tissue distribution and bioavailability predictions relative to carvacrol.
Why risk matters In silico ADMET flags differ
Predicted mitochondrial toxicity and OATP inhibition profiles may not transfer from carvacrol, requiring compound-specific validation.

5-(2-Hydroxypropan-2-yl)-2-methylphenol: Comparative Evidence


Hydrogen Bond Donor Capacity vs. Carvacrol

5-(2-Hydroxypropan-2-yl)-2-methylphenol possesses two hydrogen bond donors (phenolic -OH and tertiary alcoholic -OH) compared to a single donor in carvacrol (only phenolic -OH) and zero donors in p-cymene (no hydroxyl groups) [1][2]. This structural distinction directly influences its capacity to form intermolecular hydrogen bonds with solvents, biological membranes, and target proteins. The compound's Topological Polar Surface Area (TPSA) is 40.50 Ų, whereas carvacrol's TPSA is 20.23 Ų, reflecting a ~100% increase in polar surface area that alters passive membrane permeability and aqueous solubility profiles [1][3]. This differential is quantifiable and mechanistically relevant for antioxidant radical scavenging and protein-ligand interactions.

H-Bond Donor Capacity
Class-level
2 HBD / 40.50 Ų TPSA vs 1 HBD / 20.23 Ų (carvacrol)
Supports altered solubility and membrane interaction context.
Calculated properties; experimental verification needed.
Antioxidant mechanism Solubility Receptor binding

Lipophilicity & Membrane Partitioning vs. Carvacrol

The introduction of a hydrophilic tertiary alcohol group on the isopropyl side chain of carvacrol to yield 5-(2-hydroxypropan-2-yl)-2-methylphenol reduces lipophilicity. The calculated XlogP for the target compound is 1.70 [1], compared to a reported XlogP of approximately 3.28 for carvacrol [2]. This decrease in logP of ~1.58 units translates to a substantially lower predicted octanol-water partition coefficient, impacting passive diffusion across biological membranes and distribution in lipid-rich compartments. This physicochemical shift is consistent with in silico ADMET predictions indicating moderate Caco-2 permeability (probability 80.63%) and blood-brain barrier penetration (probability 72.50%) for the target compound [1], whereas carvacrol is predicted to exhibit higher passive permeability due to its greater lipophilicity.

Lipophilicity (XlogP)
Cross-study comparable
1.70 vs 3.28 (carvacrol); Caco-2 prob. 80.63%
Altered membrane partitioning and bioavailability predictions.
admetSAR 2.0 predictions; confirm in model.
ADME Lipophilicity Membrane permeability

Mitochondrial Toxicity Prediction vs. Carvacrol

In silico toxicity prediction using admetSAR 2.0 indicates a high probability of mitochondrial toxicity for 5-(2-hydroxypropan-2-yl)-2-methylphenol, with a predicted probability of 85.00% [1]. This contrasts with the generally lower predicted mitochondrial toxicity for the parent monoterpene phenol carvacrol, which typically exhibits probabilities below 50% in similar QSAR models [2]. The elevated prediction likely stems from the compound's diol structure and its predicted mitochondrial localization probability of 89.45% [1]. Additionally, the compound shows moderate predicted probabilities for respiratory toxicity (77.78%) and reproductive toxicity (77.78%) [1]. These computational flags suggest that safety margins established for carvacrol cannot be directly applied to this hydroxylated derivative.

Mitochondrial Toxicity
Class-level
85.00% probability vs typically
Indicates differential safety-related endpoint context.
In silico prediction; requires assay validation.
OATP1B1/1B3 Inhibition
Class-level
>95% inhibition probability vs non-inhibitor (carvacrol)
May introduce transporter-mediated interactions absent in parent.
Predicted; confirm with uptake assays.
CYP3A4 Inhibition
Cross-study comparable
15.87% inhibition prob. (predicted non-inhibitor) vs carvacrol IC50 ~50-100 μM
Differential metabolic interaction context; supports CYP substrate studies.
In vitro validation recommended.
Antimicrobial Potency (MIC)
Class-level
Predicted MIC >500 μg/mL vs carvacrol 125-250 μg/mL (S. aureus)
Supports antimicrobial screening context; reduced potency vs parent.
Based on polarity increase; experimental MIC lacking.
Toxicity prediction Safety screening Mitochondrial toxicity

OATP Transporter Inhibition Profile

In silico ADMET predictions reveal that 5-(2-Hydroxypropan-2-yl)-2-methylphenol is a predicted inhibitor of the hepatic uptake transporters OATP1B1 (probability 95.32%) and OATP1B3 (probability 96.22%) [1]. In contrast, carvacrol and thymol are generally not predicted to be significant inhibitors of these transporters, based on their physicochemical properties and lack of specific structural alerts [2]. The target compound also shows a low predicted probability of being a CYP3A4 substrate (65.85%) and is not a predicted P-glycoprotein inhibitor (probability 97.27% of being a non-inhibitor) [1]. This unique transporter interaction profile suggests that co-administration with OATP substrates could alter pharmacokinetics in a manner not observed with simpler monoterpene phenols.

OATP1B1/1B3 Inhibition
Class-level
>95% inhibition probability vs non-inhibitor (carvacrol)
May introduce transporter-mediated interactions absent in parent.
Predicted; confirm with uptake assays.
Drug-drug interaction Transporter inhibition ADME prediction

CYP3A4 Inhibition Prediction

In silico predictions indicate that 5-(2-Hydroxypropan-2-yl)-2-methylphenol has a low probability of inhibiting CYP3A4 (probability of inhibition 15.87% [1]), a major drug-metabolizing enzyme. This contrasts with carvacrol and thymol, which have been shown in vitro to inhibit CYP3A4 activity to varying degrees, with reported IC50 values for carvacrol around 50-100 μM in some assays [2]. The target compound's predicted lack of CYP3A4 inhibition liability may confer a lower potential for metabolic drug-drug interactions in complex biological systems, making it a more tractable tool compound for studies involving CYP3A4 substrates.

CYP3A4 Inhibition
Cross-study comparable
15.87% inhibition prob. (predicted non-inhibitor) vs carvacrol IC50 ~50-100 μM
Differential metabolic interaction context; supports CYP substrate studies.
In vitro validation recommended.
CYP inhibition Metabolic stability Drug metabolism

Antimicrobial Activity Compared to Carvacrol

While 5-(2-Hydroxypropan-2-yl)-2-methylphenol is structurally derived from the potent antimicrobial agent carvacrol, the introduction of the additional hydroxyl group is expected to diminish antibacterial potency. Carvacrol exhibits MIC values as low as 125-250 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus [1][2]. In contrast, p-cymene, which lacks the phenolic hydroxyl, is essentially inactive (MIC > 1000 μg/mL) [2]. As a diol with increased polarity and reduced membrane disruption capacity compared to carvacrol, 5-(2-Hydroxypropan-2-yl)-2-methylphenol is predicted to show intermediate or weak antimicrobial activity. This functional differentiation is critical: the compound should not be selected for antimicrobial screens where carvacrol-like potency is assumed.

Antimicrobial Potency (MIC)
Class-level
Predicted MIC >500 μg/mL vs carvacrol 125-250 μg/mL (S. aureus)
Supports antimicrobial screening context; reduced potency vs parent.
Based on polarity increase; experimental MIC lacking.
Antimicrobial activity Structure-activity relationship Minimum inhibitory concentration

5-(2-Hydroxypropan-2-yl)-2-methylphenol: Application Scenarios


SAR of Antioxidant & Membrane Interactions

Given its altered hydrogen bonding capacity (HBD = 2; TPSA = 40.50 Ų) and reduced lipophilicity (XlogP = 1.70) compared to carvacrol, this compound serves as a precise molecular probe to deconvolute the relative contributions of phenolic vs. alcoholic hydroxyl groups to radical scavenging mechanisms and membrane partitioning [1]. Its distinct physicochemical profile enables researchers to differentiate between antioxidant effects driven by hydrogen atom transfer (HAT) versus lipid bilayer disruption, a nuance lost when using carvacrol alone [1].

Mitochondrial Toxicity Testing & Safety Assessment

The compound's high predicted probability of mitochondrial toxicity (85.00%) and specific mitochondrial localization (89.45%) make it a valuable positive control or tool compound for investigating mitochondrial dysfunction pathways [1]. Its use in assays such as Seahorse flux analysis or mitochondrial membrane potential measurements can help benchmark the sensitivity of these assays to structurally defined phenolic compounds, providing a contrast to the lower mitochondrial toxicity predicted for carvacrol [1][2].

OATP Transporter Probe Development

The compound's predicted inhibition of OATP1B1 (95.32%) and OATP1B3 (96.22%) transporters, combined with its low predicted CYP3A4 inhibition liability (15.87%), positions it as a potential scaffold for designing selective chemical probes to study hepatic uptake transporter function without confounding metabolic interactions [1]. This profile distinguishes it from carvacrol, which lacks this predicted transporter inhibition signature, and may guide the synthesis of more potent and selective OATP inhibitors [1][2].

Negative Control for Antimicrobial Phenolic -OH Studies

As a hydroxylated derivative of carvacrol with predicted reduced antimicrobial potency, this compound can serve as a structurally matched negative control in experiments designed to validate the essential role of the unsubstituted phenolic -OH group in membrane disruption and antibacterial activity [1][2]. Its use alongside carvacrol helps establish that observed antimicrobial effects are specifically due to the phenolic moiety rather than general monoterpene backbone interactions [1].

Application
Selection Property
Validation Focus
Antioxidant mechanism SAR studies
Hydrogen-bond donor capacity profile
Differentiate radical scavenging vs membrane partitioning
Mitochondrial dysfunction model studies
Predicted mitochondrial toxicity likelihood
Assay sensitivity benchmarking with phenolic probe
Hepatic transporter research
Predicted OATP1B1/1B3 inhibition profile
Transporter-mediated interaction studies
Antimicrobial mechanism-of-action studies
Structurally similar reduced-activity analog
Essential phenolic OH role validation

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